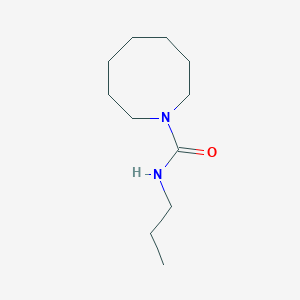![molecular formula C16H22N2O B7460777 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol, also known as PYMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PYMA is a derivative of adamantane, a hydrocarbon that is used as a starting material for the synthesis of antiviral and antitumor drugs. The pyridine and amino groups in PYMA make it a versatile compound that can be used for a variety of purposes.
作用機序
The mechanism of action of 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in viral replication and cancer cell growth. 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been shown to inhibit the activity of neuraminidase, an enzyme that is essential for the replication of the influenza virus. It has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been found to have a number of biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines in vitro, which could make it a potential treatment for inflammatory diseases. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been found to increase the expression of certain genes that are involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
One advantage of using 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol in lab experiments is its versatility. It can be used for a variety of purposes, including as an antiviral agent, an anticancer agent, and a fluorescent probe. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is relatively easy to synthesize and purify. However, one limitation of using 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
将来の方向性
There are a number of future directions for research on 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol. One area of focus could be on optimizing its use as an antiviral agent, particularly against emerging strains of the influenza virus. Additionally, further research could be done to better understand its mechanism of action and to identify other enzymes that it may inhibit. Finally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol could be studied for its potential use in other applications, such as in the development of new fluorescent probes for imaging cells.
合成法
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol can be synthesized using a variety of methods, including the reaction of 2-chloromethylpyridine with 1-adamantanol in the presence of a base such as sodium hydride. The resulting product can be purified using column chromatography to obtain pure 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol. Other methods of synthesis include the reaction of 2-pyridinecarboxaldehyde with 1-adamantylamine in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been studied extensively for its potential applications in the field of medicine. It has been shown to have antiviral properties, particularly against the influenza virus. 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been studied for its potential use as a fluorescent probe for imaging cells.
特性
IUPAC Name |
3-(pyridin-2-ylmethylamino)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16-8-12-5-13(9-16)7-15(6-12,11-16)18-10-14-3-1-2-4-17-14/h1-4,12-13,18-19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUIWWMJSNFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B7460731.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)
